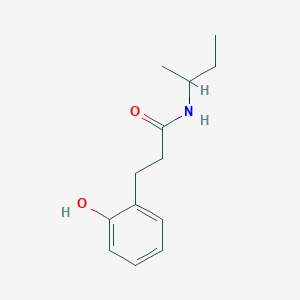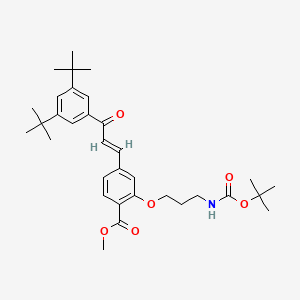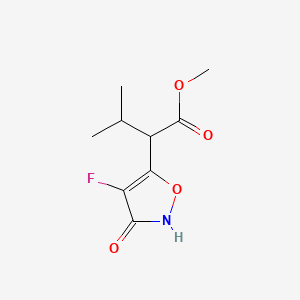
Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Lacks the fluoro group.
Methyl 2-(4-chloro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a chloro group instead of a fluoro group.
Methyl 2-(4-bromo-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Propiedades
Fórmula molecular |
C9H12FNO4 |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
methyl 2-(4-fluoro-3-oxo-1,2-oxazol-5-yl)-3-methylbutanoate |
InChI |
InChI=1S/C9H12FNO4/c1-4(2)5(9(13)14-3)7-6(10)8(12)11-15-7/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
WYWPQMSNXNJABM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C(=O)NO1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


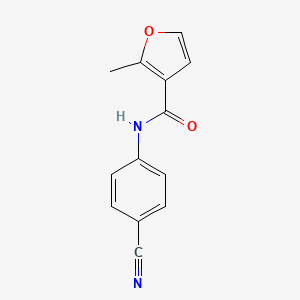

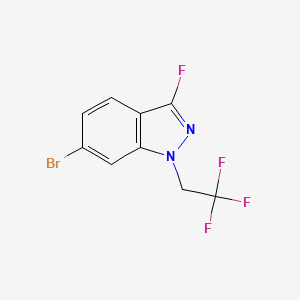
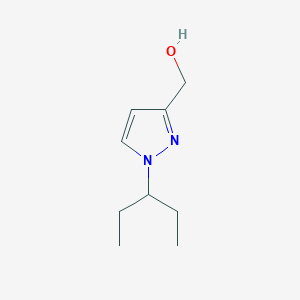
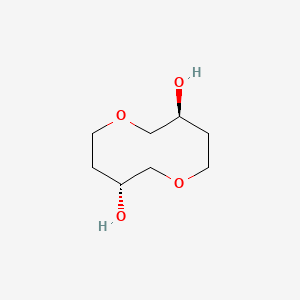
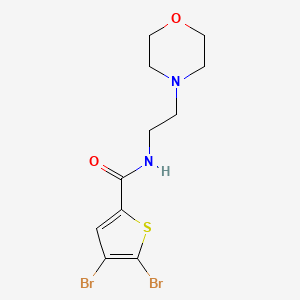
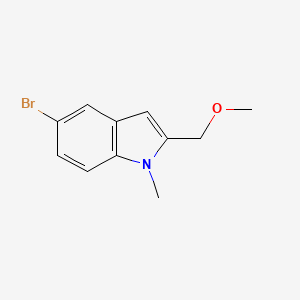

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
